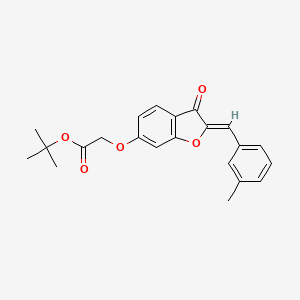

(Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

The compound (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 859659-39-5) is a benzofuran derivative featuring a 3-methylbenzylidene substituent at the 2-position of the benzofuran core and a tert-butyl ester group linked via an acetoxy moiety at the 6-position . Its Z-configuration indicates the spatial orientation of the benzylidene group relative to the ketone at the 3-position.

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)11-19-21(24)17-9-8-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCIBVBWZSNFAK-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzofuran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction, such as the Knoevenagel condensation, using 3-methylbenzaldehyde and an appropriate active methylene compound.

Esterification: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring or the benzylidene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The compound has been evaluated for its potential as an anticancer agent, particularly against breast and prostate cancer cells. For instance, a study demonstrated that benzofuran derivatives could inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting that (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate might possess similar properties due to its structural analogies with known active compounds .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of benzofuran derivatives have also been documented. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro. This suggests that (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate could be explored further for therapeutic applications in treating inflammatory diseases .

Organic Synthesis

2.1 Synthetic Intermediates

(Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through reactions such as nucleophilic substitution and condensation reactions. This versatility makes it an attractive candidate for developing new pharmaceuticals and agrochemicals.

Table 1: Potential Synthetic Pathways Involving (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | New substituted derivatives |

| Condensation Reactions | Acidic conditions | Larger polycyclic compounds |

| Reduction Reactions | Catalytic hydrogenation | Alcohols or amines |

Materials Science

3.1 Polymer Chemistry

The incorporation of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Its ability to form cross-links with other polymer chains can lead to the development of advanced materials suitable for various applications, including coatings and composites .

Case Studies

Case Study 1: Anticancer Efficacy Assessment

A recent study assessed the anticancer efficacy of a series of benzofuran derivatives, including compounds structurally related to (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. The results indicated a significant reduction in tumor cell viability at specific concentrations, highlighting the potential of these compounds in cancer therapy.

Case Study 2: Synthesis of Novel Polymers

Research on the synthesis of novel polymers using (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate demonstrated improved mechanical properties compared to traditional polymers. The study concluded that the incorporation of this compound could lead to the development of high-performance materials with applications in various industries.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, affecting transcription and replication processes. The benzylidene moiety can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620547-56-0)

- Substituent : 4-tert-butylphenyl group at the benzylidene position.

- Molecular formula : C₂₂H₂₂O₅; Molecular weight : 366.4 g/mol.

- Key properties : XLogP3 = 5.2 (high lipophilicity), 5 hydrogen bond acceptors, 6 rotatable bonds, topological polar surface area (TPSA) = 61.8 Ų .

tert-Butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620548-16-5) Substituent: 3-methylthiophen-2-yl group at the benzylidene position. Molecular formula: C₂₁H₂₂O₅S; Molecular weight: 386.46 g/mol (calculated).

Target Compound: (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Substituent: 3-methylbenzylidene group. The 3-methyl group on the benzylidene moiety may optimize steric and electronic interactions in biological targets.

Comparative Data Table

*Estimated based on thiophene’s lower lipophilicity vs. phenyl.

†Inferred from tert-butyl ester and 3-methylbenzylidene.

‡Assumed identical TPSA due to shared benzofuran-oxygenated backbone.

Key Findings from Structural Comparison

Lipophilicity: The methyl ester analog (XLogP3 = 5.2) has higher lipophilicity than the thiophene derivative (estimated XLogP3 ~4.8) due to the nonpolar 4-tert-butylphenyl group. The target compound’s tert-butyl ester and 3-methylbenzylidene group likely result in intermediate lipophilicity (XLogP3 ~5.0), favoring membrane permeability .

In contrast, the 3-methylthiophen-2-yl group offers sulfur-mediated electronic effects, enhancing interactions with metalloenzymes or aromatic residues . The target compound’s 3-methylbenzylidene group balances steric and electronic properties, making it a versatile candidate for targeting proteins with moderate hydrophobic pockets.

Research Implications and Limitations

While the provided evidence lacks direct biological or synthetic data for the target compound, structural comparisons highlight critical trends:

- Drug Design : Substituent choice at the benzylidene position and ester group can fine-tune solubility, target affinity, and metabolic stability.

- Analytical Methods : UV and NMR spectroscopy (as applied to related compounds in ) remain standard for confirming Z/E configurations and purity .

Limitations : Experimental data (e.g., IC₅₀ values, synthetic yields) are absent in the provided evidence. Further studies are needed to validate these inferences.

Biological Activity

(Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its structural complexity and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant findings from various studies, including its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction followed by esterification processes. Detailed methodologies for such syntheses can be found in literature discussing related compounds .

Biological Activity Overview

The biological activities of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have been investigated across various studies, with a focus on its antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that related benzofuran derivatives exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . The mechanism involves the ability to donate electrons and stabilize free radicals.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Compounds similar to (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This activity suggests potential therapeutic applications in inflammatory disorders.

Anticancer Activity

The anticancer potential of this compound has been highlighted through various in vitro studies. It has shown efficacy against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and mTOR .

Case Studies

- Cell Line Studies : A study evaluated the effects of (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .

- Animal Models : In vivo studies using animal models demonstrated that the compound reduced tumor growth significantly when administered at specific doses, suggesting its potential as a therapeutic agent in cancer treatment .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.